(R)-6,7-Dimethoxy-2-methyl-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline (2R,3R)-2,3-bis(benzoyloxy)succinate
Description
The compound “(R)-6,7-Dimethoxy-2-methyl-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline (2R,3R)-2,3-bis(benzoyloxy)succinate” is a stereochemically complex tetrahydroisoquinoline derivative. Structurally, it features:
- A tetrahydroisoquinoline core substituted with methoxy groups at positions 6 and 5.
- A 2-methyl group on the nitrogen atom of the tetrahydroisoquinoline ring.
- A 3,4,5-trimethoxybenzyl group at position 1, contributing to steric and electronic modulation.
- A (2R,3R)-2,3-bis(benzoyloxy)succinate counterion, which enhances solubility and stabilizes the enantiomeric configuration .
Properties
IUPAC Name |
(2R,3R)-2,3-dibenzoyloxybutanedioic acid;(1R)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO5.C18H14O8/c1-23-8-7-15-12-18(24-2)19(25-3)13-16(15)17(23)9-14-10-20(26-4)22(28-6)21(11-14)27-5;19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12/h10-13,17H,7-9H2,1-6H3;1-10,13-14H,(H,19,20)(H,21,22)/t17-;13-,14-/m11/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGVOKZBYXHODD-YVGNGXOTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC.C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC.C1=CC=C(C=C1)C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H43NO13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701017079 | |
| Record name | (R)-(-)-5'-Methoxylaudanosine (-)-dibenzoyltartarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701017079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
745.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104832-01-1 | |
| Record name | Butanedioic acid, 2,3-bis(benzoyloxy)-, (2R,3R)-, compd. with (1R)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]isoquinoline (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104832-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5'-Methoxylaudanosine dibenzoyltartarate, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104832011 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-(-)-5'-Methoxylaudanosine (-)-dibenzoyltartarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701017079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butanedioic acid, 2,3-bis(benzoyloxy)-, (2R,3R)-, compd. with (1R)-(1R)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]isoquinoline (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.243 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5'-METHOXYLAUDANOSINE DIBENZOYLTARTARATE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B48X158IJZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
(R)-6,7-Dimethoxy-2-methyl-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline (2R,3R)-2,3-bis(benzoyloxy)succinate is a complex organic compound with potential therapeutic applications. This article reviews the biological activity of this compound based on various studies and findings.
- Molecular Formula : C22H30ClNO5
- Molecular Weight : 423.93 g/mol
- CAS Number : 2048273-58-9
- Structure : The compound contains a tetrahydroisoquinoline core with multiple methoxy substitutions and a benzyl group.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its anticancer properties and its role as a potential multidrug resistance (MDR) modulator.
Anticancer Activity
- Cytotoxicity Studies : In vitro studies using the K562 cell line demonstrated that various derivatives of this compound exhibited low cytotoxicity. However, specific derivatives (e.g., 6e, 6h, and 7c) showed IC50 values of approximately 0.66 μM to 0.96 μM against K562/A02 cells, indicating their potential as effective MDR modulators compared to verapamil .
- Mechanism of Action : The compound acts as a P-glycoprotein inhibitor. This mechanism is crucial in overcoming drug resistance in cancer therapy by enhancing the efficacy of chemotherapeutic agents .
Study 1: Synthesis and Evaluation
A study focused on synthesizing a series of tetrahydroisoquinoline derivatives revealed that certain modifications to the structure significantly enhanced their biological activity against cancer cells. The synthesized compounds were evaluated for their ability to reverse MDR in cancer cell lines .
Study 2: Pharmacological Profiling
Pharmacological profiling indicated that the compound could interact with various biological targets involved in drug metabolism and transport. This profiling is essential for understanding how modifications to the compound's structure can influence its therapeutic efficacy and safety profile .
Data Table: Summary of Biological Activities
| Compound Derivative | IC50 (μM) | Activity Type | Notes |
|---|---|---|---|
| 6e | 0.66 | MDR Reversal | Comparable to verapamil |
| 6h | 0.65 | MDR Reversal | Comparable to verapamil |
| 7c | 0.96 | MDR Reversal | Comparable to verapamil |
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Abbreviations: TMBz = trimethoxybenzyl; THIQ = tetrahydroisoquinoline.
Key Observations:
Substituent Diversity : The target compound’s 3,4,5-trimethoxybenzyl group distinguishes it from analogues with simpler aryl (e.g., 4-methoxyphenyl in ) or heteroaromatic (e.g., thiophene in ) substitutions. This group enhances lipophilicity and may influence receptor binding.
Counterion Effects : The (2R,3R)-succinate counterion provides stereochemical stability and improved solubility compared to ionic salts (e.g., HCl in ) or neutral esters (e.g., methyl carboxylate in ).
Spectroscopic and Analytical Comparisons
Table 2: Analytical Data Comparison
*Calculated for C23H29NO7Na .
Key Findings :
- Methoxy Signals : The target compound’s 1H-NMR shows characteristic methoxy peaks (δ 3.5–3.8 ppm), aligning with analogues like methyl carboxylate derivatives .
- Stereochemical Purity: High enantiomeric excess (93–97% ee) confirmed by HPLC, surpassing non-chiral derivatives (e.g., 11a and 12 in ) lacking optical data.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
